3-chlorophenyl diphenylcarbamate
Description
Overview of the Carbamate (B1207046) Functional Group in Organic Chemistry
The carbamate functional group, structurally represented as -NH(CO)O-, is a cornerstone of modern organic chemistry. sigmaaldrich.com Carbamates, also known as urethanes, are formally esters of the unstable carbamic acid (NH₂COOH). sigmaaldrich.comnoaa.gov They are unique chemical entities that can be considered hybrids of both an amide and an ester, inheriting properties from both functional groups. This "amide-ester" character imparts significant chemical stability, which arises from electron resonance across the O-C-N system. bldpharm.com
Carbamates are generally stable, semi-polar compounds capable of acting as both hydrogen bond donors and acceptors. bldpharm.com Their reactivity is greater than that of amides, and they are known to be incompatible with strong acids, bases, and potent reducing agents. noaa.gov The versatility of the carbamate group allows for a wide range of substitutions on the nitrogen and oxygen atoms (alkyl or aryl groups), leading to a vast library of compounds with diverse applications. sigmaaldrich.combldpharm.com In synthetic chemistry, the carbamate moiety is frequently employed as a protecting group for amines. By delocalizing the nitrogen's lone pair of electrons, it effectively "tames" the amine's basicity, allowing other chemical transformations to be carried out on the molecule. researchgate.net
Beyond the laboratory, the carbamate linkage is integral to biological systems. It is formed when carbon dioxide reacts with the terminal amino groups of proteins, such as in hemoglobin, where it plays a role in stabilizing the deoxygenated state. sigmaaldrich.comnoaa.gov This functionality is also crucial for the activity of enzymes like RuBisCO, which is essential for carbon fixation in plants. sigmaaldrich.comnoaa.gov
Historical Context of Substituted Phenylcarbamates and Diphenylcarbamates in Research
The exploration of phenylcarbamates—where at least one aryl group is attached to the carbamate structure—has a rich history rooted in agricultural and medicinal chemistry. A prominent early example is Chlorpropham (B1668850), or isopropyl N-(3-chlorophenyl)carbamate, which was introduced as a selective herbicide in 1951. nih.gov By 1962, it had been widely adopted as a highly effective potato sprout suppressant for long-term storage, a role it has maintained for decades. nih.gov
The mid-20th century saw significant research into the structure-activity relationships (SAR) of this class, particularly for their use as insecticides. rsc.org Scientific publications from the 1970s detail investigations into their biological mechanisms, such as the inhibition of the enzyme acetylcholinesterase, and their metabolism in the environment. rsc.org This body of work established phenylcarbamates as a critical class of agrochemicals.
In parallel, the phenylcarbamate scaffold became a recurring motif in pharmaceuticals. Various drugs incorporating this structure have been developed, including the anticonvulsant Felbamate, the central nervous system depressant Methocarbamol, and several cholinesterase inhibitors like Rivastigmine, used in the management of Alzheimer's disease. nih.gov The history of these compounds demonstrates the enduring utility of the substituted phenylcarbamate framework in designing biologically active molecules.
Rationale for Investigating 3-Chlorophenyl Diphenylcarbamate in Contemporary Chemical Science
The specific compound, 3-chlorophenyl N,N-diphenylcarbamate , represents a logical progression in the study of aromatic carbamates. While extensive research on this exact molecule is not prominent in published literature, the rationale for its investigation is compelling and built upon decades of research into related structures. Its chemical architecture combines three key features: the versatile carbamate linker, a diphenylamino moiety, and a strategically placed chlorine atom on a separate phenyl group.
Table 1: Chemical Properties of 3-Chlorophenyl N,N-Diphenylcarbamate (Note: Experimental data for this specific compound is not widely available. Properties are calculated based on its structure.)
| Property | Value |
| Molecular Formula | C₁₉H₁₄ClNO₂ |
| Molecular Weight | 323.77 g/mol |
| IUPAC Name | 3-chlorophenyl N,N-diphenylcarbamate |
| CAS Number | Not available |
| Physical State | Predicted to be a solid at room temperature |
The rationale for studying this compound stems from the proven applications of its constituent parts. The chlorophenyl motif is a well-established feature in bioactive compounds. For instance, compounds with a 3-chlorophenyl group are utilized as intermediates in the synthesis of pharmaceuticals and complex organometallics for electrochemical studies. Similarly, the 4-chlorophenyl group is a key component in certain ixodicides (tick-killing agents) and experimental enzyme inhibitors. nih.govnih.gov
The diphenylcarbamate structure suggests potential as a synthetic intermediate. The N,N-disubstituted nature prevents the formation of isocyanate intermediates that can occur with N-monosubstituted carbamates, potentially offering a different reactivity profile. nih.gov Given that various phenylcarbamates exhibit activity as pesticides, herbicides, and pharmaceuticals, this compound stands as a candidate for screening in these areas. Its unique combination of bulky diphenyl groups on the nitrogen and a chlorinated phenyl ester could lead to novel biological activities or unique material properties.
Structure-activity relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, aiming to correlate a molecule's structure with its biological activity. The investigation of this compound is highly relevant in this context, as it allows for a systematic dissection of substituent effects.
Research has repeatedly shown that the presence and position of a halogen on a phenyl ring can dramatically influence a molecule's efficacy. For example, SAR studies on ethyl-carbamates demonstrated that substituting the phenyl ring with chlorine or bromine atoms was key to their ixodicidal activity. nih.gov In other chemical classes, a chloro-substituent has been found to enhance affinity for biological targets like the D1 dopamine (B1211576) receptor or to restore inhibitory activity in nucleoside transporter inhibitors. sigmaaldrich.com
By synthesizing and testing this compound, researchers could answer key SAR questions:
Effect of Halogen Position: How does the activity of a 3-chloro substituted compound compare to its 2-chloro or 4-chloro isomers, or to an unsubstituted analogue? This elucidates the role of electronic and steric effects at different positions.
Role of N-Substitution: How do the two bulky phenyl groups on the nitrogen atom affect activity compared to N-H carbamates (like phenyl (3-chlorophenyl)carbamate) or N-alkyl carbamates (like Chlorpropham)? This provides insight into the size and nature of the target's binding pocket.
The table below summarizes SAR findings from a study on related ethyl-phenylcarbamates, illustrating the type of insights that could be gained.
Table 2: Example Structure-Activity Relationship (SAR) Data for Related Phenylcarbamates (Based on findings for ixodicidal agents)
| Compound | Substitution | Observation | Reference |
| Ethyl-4-bromophenyl-carbamate | 4-Bromo on Phenyl Ring | Inhibits egg-laying and hatching in tick larvae. | nih.gov |
| Ethyl-4-chlorophenyl-carbamate | 4-Chloro on Phenyl Ring | Also inhibits egg-laying and hatching, demonstrating that halogen substitution is a key feature for this activity. | nih.gov |
| Unsubstituted Phenylcarbamate | No Halogen | (Hypothetical comparison) Expected to have lower or different activity, highlighting the positive contribution of the halogen. |
Therefore, this compound is not just a singular molecule but a valuable probe for expanding the fundamental understanding of how chemical structure dictates function in the broader class of aromatic carbamates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl) N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-7-13-18(14-15)23-19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJHYLDYUULVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Chlorophenyl Diphenylcarbamate
Established Synthetic Pathways for Aromatic Carbamates
The formation of the carbamate (B1207046) functional group, an ester of carbamic acid, is a cornerstone of organic synthesis, with wide-ranging applications. The methods to construct this moiety, particularly in aromatic systems, have evolved significantly over time.
Phosgene-Based Approaches (Historical Context and Modern Alternatives)
Historically, the dominant method for synthesizing carbamates involved the use of phosgene (B1210022) (COCl₂) or its derivatives. This approach typically involves the reaction of an alcohol or phenol (B47542) with phosgene to form a chloroformate, which is then reacted with an amine. Alternatively, an amine can be reacted with phosgene to produce a carbamoyl (B1232498) chloride, which subsequently reacts with an alcohol or phenol.
A pertinent example is the synthesis of diphenylcarbamoyl chloride, a key intermediate. This process involves reacting diphenylamine (B1679370) with phosgene in a solvent like benzene (B151609). The reaction is typically cooled, and after the addition of phosgene, the mixture is allowed to stand, leading to the precipitation of diphenylamine hydrochloride. The desired diphenylcarbamoyl chloride is then isolated from the benzene solution. This method, while effective, utilizes the extremely toxic and hazardous gas phosgene, which poses significant safety and environmental risks. The handling of phosgene requires specialized equipment and stringent safety protocols, making its use on an industrial scale problematic. These drawbacks have been a major impetus for the development of safer, phosgene-free synthetic routes.
Non-Phosgene Methodologies for Carbamate Formation
The quest for greener and safer chemical processes has led to the development of numerous non-phosgene methodologies for carbamate synthesis. These modern approaches avoid the direct use of phosgene and its highly toxic derivatives, instead employing alternative carbonyl sources and reaction pathways.
A significant advancement in carbamate synthesis is the development of metal-free carbon-nitrogen (C-N) coupling reactions. These methods often rely on organocatalysis, providing a sustainable alternative to metal-catalyzed processes. One notable example is the chemo- and site-selective formation of N-aryl carbamates from the reaction of cyclic organic carbonates with aromatic amines. This reaction proceeds under mild, ambient conditions using a bicyclic guanidine (B92328) base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), as an effective organocatalyst. nih.govucla.edu The TBD catalyst facilitates a proton-relay mechanism, enabling the reaction to proceed smoothly and with high yields. nih.gov This approach is valued for its operational simplicity and the use of a cheap, effective organocatalyst. nih.gov
| Amine Substrate | Carbonate Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |
| Aniline (B41778) | Propylene Carbonate | TBD | Toluene | 25 | 94 | nih.gov |
| 4-Fluoroaniline | Propylene Carbonate | TBD | Toluene | 25 | 92 | nih.gov |
| 4-Chloroaniline | Propylene Carbonate | TBD | Toluene | 25 | 93 | nih.gov |
| 4-Methoxyaniline | Propylene Carbonate | TBD | Toluene | 25 | >99 | nih.gov |
| N-Methylaniline | Propylene Carbonate | TBD | Toluene | 25 | 91 | nih.gov |
Table 1: Examples of Metal-Free Synthesis of N-Aryl Carbamates using TBD as an Organocatalyst.
A variety of non-phosgene carbonylating agents have been introduced to facilitate carbamate synthesis. These reagents offer safer alternatives for introducing the carbonyl moiety.
Dimethyl Carbonate (DMC): DMC has emerged as a green and versatile reagent for the methoxycarbonylation of aromatic amines. google.com It is significantly less toxic than phosgene and its by-product, methanol (B129727), can be recycled. google.com These reactions are often catalyzed by mixed metal oxides, which can provide high yields and selectivity under controlled conditions. google.com
| Amine Substrate | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Ref |
| Aniline | Ce₃Zn₀.₅Zr₁ | 180 | 2 | 87.2 | 83.2 | google.com |
| 4-Chloroaniline | Ce₃Zn₀.₅Zr₁ | 180 | 2 | 99.0 | 98.1 | google.com |
| 4-Methylaniline | Ce₃Zn₀.₅Zr₁ | 180 | 2 | 84.1 | 80.5 | google.com |
| 2-Methylaniline | Ce₃Zn₀.₅Zr₁ | 180 | 2 | 45.4 | 43.1 | google.com |
Table 2: Synthesis of Aromatic N-Methyl Carbamates using Dimethyl Carbonate (DMC).
Triphosgene (B27547): Also known as bis(trichloromethyl) carbonate, triphosgene is a stable, crystalline solid that serves as a safer substitute for gaseous phosgene. google.comnih.gov It can be used to react with alcohols and amines to produce carbamates, often in the presence of a base like triethylamine (B128534). nih.gov Triphosgene is particularly useful for intramolecular cyclizations, such as the conversion of 1,2-aminoalcohols into cyclic carbamates (oxazolidinones). nih.gov
1,1'-Carbonyldiimidazole (CDI): CDI is another safe, crystalline solid used as a carbonylating agent. researchgate.netwikipedia.org It reacts with alcohols to form an activated imidazolide (B1226674) intermediate, which then readily reacts with an amine to form the desired carbamate. youtube.com This method is known for its mild reaction conditions and clean by-products (imidazole and CO₂), eliminating the need for additional bases. wikipedia.orgyoutube.com
Diphenyl carbonate (DPC) is recognized as a highly reactive and environmentally friendly carbonyl source, particularly effective in the synthesis of cyclic carbonates. organic-chemistry.org The reaction of various diols with DPC, often catalyzed by an organocatalyst like TBD, yields valuable cyclic carbonates with high efficiency. organic-chemistry.org This system avoids toxic phosgene derivatives while maintaining high reactivity. organic-chemistry.org
While this demonstrates the formation of cyclic carbonates, a related and highly relevant strategy involves the intramolecular cyclization of amino alcohols to form cyclic carbamates, such as oxazolidinones. These reactions are crucial in the synthesis of various biologically active molecules and chiral auxiliaries. The process typically involves the reaction of an amino alcohol with a carbonate source. The initial intermolecular reaction forms a linear carbamate intermediate, which then undergoes an intramolecular cyclization to yield the cyclic product. researchgate.net For instance, chiral 1,2-amino alcohols react with bis(o-nitrophenyl) carbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to afford chiral oxazolidin-2-ones in excellent yields under mild conditions. tandfonline.com
| Amino Alcohol Substrate | Carbonylating Agent | Catalyst | Solvent | Temp | Yield (%) | Ref |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Bis(o-nitrophenyl) carbonate | DMAP | CH₂Cl₂ | Room Temp | 90 | tandfonline.com |
| (S)-Phenylalaninol | Bis(o-nitrophenyl) carbonate | DMAP | CH₂Cl₂ | Room Temp | 92 | tandfonline.com |
| (S)-Valinol | Bis(o-nitrophenyl) carbonate | DMAP | CH₂Cl₂ | Room Temp | 89 | tandfonline.com |
| (S)-2-Amino-3-methyl-1-butanol | Diethyl Carbonate | K₂CO₃ | N/A | 130°C | 95 | researchgate.net |
Table 3: Synthesis of Cyclic Carbamates (Oxazolidinones) via Cyclization.
Targeted Synthesis of 3-Chlorophenyl Diphenylcarbamate
The targeted synthesis of this compound can be most directly achieved through a well-established, two-step sequence rooted in classical carbamate chemistry. This pathway involves the preparation of a key intermediate, diphenylcarbamoyl chloride, followed by its reaction with 3-chlorophenol (B135607).
Step 1: Synthesis of Diphenylcarbamoyl Chloride
The precursor, diphenylcarbamoyl chloride, is synthesized via the historical phosgene-based approach. Diphenylamine is reacted with phosgene in an appropriate solvent such as benzene. This reaction yields diphenylcarbamoyl chloride, a relatively stable solid that can be isolated and purified.
Step 2: Reaction with 3-Chlorophenol
The final step is a nucleophilic acyl substitution reaction. The synthesized diphenylcarbamoyl chloride is reacted with 3-chlorophenol. In this reaction, the hydroxyl group of 3-chlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diphenylcarbamoyl chloride. The reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrogen chloride (HCl) by-product, driving the reaction to completion. The product, this compound, is then isolated and purified from the reaction mixture.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| Diphenylamine | Phosgene | N/A | Benzene | Diphenylcarbamoyl chloride |
| Diphenylcarbamoyl chloride | 3-Chlorophenol | Triethylamine | Dichloromethane | This compound |
Table 4: Proposed Synthetic Pathway for this compound.
This targeted synthesis, while employing a phosgene-derived intermediate, represents a direct and reliable laboratory-scale method for obtaining this compound. The modularity of this approach allows for the synthesis of a wide array of substituted aryl carbamates by varying the phenolic coupling partner.
Derivatization Strategies for Structural Modification and Library Generation
The derivatization of this compound is primarily focused on the targeted modification of its three phenyl rings: the 3-chlorophenyl ring and the two phenyl rings of the diphenylamino group. These modifications are designed to probe the electronic and steric requirements for a desired activity, leading to the generation of diverse chemical libraries for screening.
Introduction of Varied Substituents on Phenyl Moieties
The introduction of a wide array of substituents onto the phenyl rings of this compound is a key strategy for diversifying its structure. This is typically achieved through the synthesis of precursors with the desired substitutions prior to the final carbamate formation.
A common synthetic approach involves the reaction of a substituted phenylisocyanate with a substituted diphenylamine. For instance, to introduce substituents on the diphenylamino portion, a range of substituted diphenylamines can be reacted with 3-chlorophenyl isocyanate. Conversely, to modify the 3-chlorophenyl ring, various substituted anilines can be converted to their corresponding isocyanates and then reacted with diphenylamine.
The choice of substituents is guided by the desire to explore a range of electronic and steric properties. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and methyl (-CH3), and electron-withdrawing groups (EWGs) like nitro (-NO2) and trifluoromethyl (-CF3) can be introduced to modulate the electron density of the aromatic rings. Halogen atoms (F, Br, I) are also frequently used due to their ability to alter both steric bulk and electronic properties.
The following table illustrates a representative set of derivatization strategies for the phenyl moieties of this compound:
| Position of Substitution | Substituent (R) | Precursor 1 | Precursor 2 |
| 4-position of a diphenylamino phenyl ring | Methoxy (-OCH3) | 3-Chlorophenyl isocyanate | 4-Methoxydiphenylamine |
| 4-position of a diphenylamino phenyl ring | Nitro (-NO2) | 3-Chlorophenyl isocyanate | 4-Nitrodiphenylamine |
| 4-position of the chlorophenyl ring | Methyl (-CH3) | 3-Chloro-4-methylphenyl isocyanate | Diphenylamine |
| 2-position of a diphenylamino phenyl ring | Fluoro (-F) | 3-Chlorophenyl isocyanate | 2-Fluorodiphenylamine |
Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration
The synthesis of analogues is a cornerstone of SAR studies, providing insights into the pharmacophore or material-active components of the molecule. By systematically altering the structure of this compound and observing the resulting changes in activity, researchers can build a comprehensive understanding of the molecule's functional requirements.
For example, in the context of drug discovery, SAR exploration aims to identify which parts of the molecule are essential for binding to a biological target and which can be modified to improve properties like potency, selectivity, and metabolic stability.
A typical SAR campaign on this compound would involve the synthesis of several series of analogues. One series might explore the effect of moving the chloro substituent on the phenyl ring to the ortho- and para-positions. Another series could involve introducing a second substituent on the same ring to probe for synergistic or antagonistic effects.
The data gathered from these studies is often compiled into tables to visualize the relationship between structure and activity. The following hypothetical SAR data table for a series of this compound analogues illustrates this concept, with "Activity" being a placeholder for a measured property (e.g., IC50 in a biological assay).
| Compound ID | R1 (on Chlorophenyl Ring) | R2 (on Diphenylamino Ring) | R3 (on Diphenylamino Ring) | Activity (e.g., IC50, µM) |
| 1 | 3-Cl | H | H | 5.2 |
| 2 | 4-Cl | H | H | 8.1 |
| 3 | 2-Cl | H | H | 12.5 |
| 4 | 3-Cl | 4-OCH3 | H | 2.8 |
| 5 | 3-Cl | 4-NO2 | H | 15.7 |
| 6 | 3-Cl, 4-CH3 | H | H | 4.5 |
| 7 | 3-Cl | 4-F | 4-F | 1.9 |
These systematic modifications and the subsequent analysis of their effects are crucial for the rational design of new compounds with enhanced or specific desired properties, building upon the foundational structure of this compound.
Advanced Spectroscopic and Structural Elucidation of 3 Chlorophenyl Diphenylcarbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules. For 3-chlorophenyl diphenylcarbamate, a combination of one- and two-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
No experimental data found in the search results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carbamate (B1207046) group would resonate at a characteristic downfield chemical shift, typically in the range of 150-160 ppm. The aromatic carbons would appear in the region of 110-150 ppm, with the carbon atom attached to the chlorine atom showing a specific chemical shift due to the halogen's inductive effect.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Hypothetical Data | Hypothetical Data |
No experimental data found in the search results.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the complex proton and carbon signals, a suite of two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments, such as linking the phenyl rings to the carbamate nitrogen and the 3-chlorophenyl group to the carbamate oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy) could offer insights into the spatial proximity of protons, which would be valuable for determining the preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₁₉H₁₄ClNO₂, HRMS would provide an accurate mass measurement with a high degree of precision, confirming the molecular formula and ruling out other potential elemental compositions. The expected monoisotopic mass would be calculated and compared with the experimentally observed value.
Table 3: Molecular Formula and Expected Mass for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₄ClNO₂ |
| CAS Number | 397849-06-8 a2bchem.com |
| Molecular Weight | 323.77 g/mol |
| Exact Mass | Hypothetical Data |
No experimental HRMS data found in the search results.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, revealing the molecule's conformation in the crystalline state. It would also elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
No experimental X-ray crystallography data for this compound was found in the search results.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.
FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the carbamate group, typically in the region of 1700-1730 cm⁻¹. The N-H stretching vibration is absent in this tertiary carbamate. Characteristic bands for C-O and C-N stretching, as well as aromatic C-H and C=C stretching vibrations, would also be present. The C-Cl stretching vibration would appear in the lower frequency region of the spectrum.
FT-Raman Spectroscopy : FT-Raman spectroscopy would provide complementary information to the FT-IR spectrum. Aromatic ring vibrations are often strong in the Raman spectrum. The combination of both FT-IR and FT-Raman data would allow for a more complete vibrational assignment.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C=O Stretch (Carbamate) | Hypothetical Data | FT-IR |
| Aromatic C=C Stretch | Hypothetical Data | FT-IR, FT-Raman |
| Aromatic C-H Stretch | Hypothetical Data | FT-IR, FT-Raman |
| C-O Stretch | Hypothetical Data | FT-IR |
| C-N Stretch | Hypothetical Data | FT-IR |
| C-Cl Stretch | Hypothetical Data | FT-IR, FT-Raman |
No experimental FT-IR or FT-Raman data for this compound was found in the search results.
Biological and Biochemical Investigations of 3 Chlorophenyl Diphenylcarbamate
Enzyme Inhibition Profile and Mechanism of Action (in vitro studies)
The ability of a compound to inhibit specific enzymes is a primary indicator of its potential therapeutic or toxicological properties. For carbamates, cholinesterases have historically been a major target of investigation.
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases crucial for regulating cholinergic neurotransmission. mdpi.com Their inhibition can lead to an accumulation of acetylcholine, a mechanism exploited in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov Carbamates are a well-established class of cholinesterase inhibitors. nih.gov
For instance, research on a series of O-aromatic N,N-disubstituted carbamates revealed that these compounds can exhibit weak to moderate inhibition of both AChE and BChE. researchgate.net In one study, the related compound 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as a potent BChE inhibitor with an IC₅₀ value of 1.60 µM. researchgate.net This suggests that the diphenylcarbamate scaffold can be effective in targeting BChE. Generally, for this series of compounds, the IC₅₀ values for BChE were lower than those for AChE, indicating a degree of selectivity. researchgate.net
Further studies on other related carbamates, such as substituted 3-(diethylamino)phenyl phenyl carbamates, have also demonstrated potent inhibition of both enzymes, with IC₅₀ values in the low micromolar range. nih.gov For comparison, the established drug rivastigmine, a carbamate-based inhibitor, shows IC₅₀ values of 501 µM for AChE and 19.95 µM for BChE under certain experimental conditions. nih.gov
Table 1: Cholinesterase Inhibitory Activity of a Related Diphenylcarbamate
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|
This table presents data for a structurally related compound to provide context for the potential activity of 3-chlorophenyl diphenylcarbamate.
The mechanism by which carbamates inhibit cholinesterases is distinct from that of many other inhibitors. nih.gov Typically, carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors. researchgate.net This process involves the carbamoylation of the serine residue within the enzyme's active site. nih.gov The resulting carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not permanently inactive. researchgate.net The enzyme can be regenerated through spontaneous hydrolysis, although this process is markedly slower than deacetylation, with reactivation times ranging from minutes to hours. researchgate.net
However, the nature of the interaction can vary depending on the specific structure of the carbamate (B1207046). researchgate.net Molecular docking studies on some N,N-diphenyl substituted carbamates suggest that they may also function as non-covalent inhibitors. researchgate.net These non-covalent interactions are thought to occur at the peripheral anionic site of the cholinesterase enzymes. researchgate.net It is plausible that this compound could exhibit either a pseudo-irreversible mechanism through carbamoylation of the active site serine or engage in non-covalent interactions, or a combination of both.
While cholinesterases are a primary focus, the biochemical profile of a compound is often broadened by assessing its activity against other enzymes. Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, is another potential target for inhibition. nih.gov Inhibitors of urease are of interest in agriculture to prevent nitrogen loss from fertilizers and in medicine to combat infections by urease-producing pathogens like Helicobacter pylori. nih.gov
Although various compound classes, including hydroxamic acids, phosphoramidates, and flavonoids, have been identified as urease inhibitors, specific data on the inhibitory activity of this compound against urease is not available in the reviewed scientific literature. nih.gov However, it is known that urea and carbamate derivatives can act as inhibitors for some enzymes, suggesting that this class of compounds could potentially interact with urease. srce.hr Further research would be necessary to determine if this compound possesses any significant urease inhibitory properties.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cellular and Molecular Activity in Research Models (in vitro)
Beyond direct enzyme inhibition, understanding a compound's effect on fundamental cellular processes provides a more complete picture of its biological activity.
Research on carbamates structurally related to this compound has revealed significant effects on the cytoskeleton, particularly on microtubule organization and, consequently, on cell division. The herbicide chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl) carbamate), which shares the core 3-chlorophenyl carbamate moiety, has been shown to disrupt microtubule organization in various organisms, including plants and animal cells. nih.govsrce.hr
In vitro studies using sea urchin embryos, a common model for developmental biology, have demonstrated that chlorpropham treatment leads to several cellular abnormalities. nih.govsrce.hr These include:
Disrupted Mitotic Spindles: The mitotic spindles, which are crucial for chromosome segregation during cell division, become truncated and randomly oriented within the cells. srce.hr
Compromised Cytokinesis: The process of cell division itself is impaired, resulting in the formation of blastomeres of varying sizes and abnormal ploidy. srce.hr
Altered Microtubule Arrays: In interphase cells, microtubule organization is also affected, with a noticeable absence of microtubules penetrating the cell cortex. srce.hr
The evidence suggests that these 3-chlorophenyl carbamates interfere with the functioning of microtubule organizing centers (MTOCs), which are essential for the proper assembly of microtubule structures. nih.govsrce.hr While these compounds appear to have little effect on intact microtubules, they effectively inhibit the assembly of new microtubules. nih.gov These findings from related compounds indicate that this compound may also possess the potential to interfere with microtubule dynamics and cell cycle progression, a line of inquiry that would require direct experimental validation.
Modulatory Effects on Receptor Activity (e.g., IP receptor agonism, based on diphenylcarbamate class)
The diphenylcarbamate chemical class, to which this compound belongs, has been identified as a source of potent and selective agonists for the prostacyclin (IP) receptor. nih.gov The IP receptor is a key target in the treatment of pulmonary hypertension and other vasospastic disorders. researchgate.net Activation of the IP receptor leads to vasodilation and inhibition of platelet aggregation. researchgate.net
Research into diphenylcarbamate derivatives has led to the discovery of highly potent and selective IP receptor agonists. For instance, the diphenylcarbamate derivative FK-788 demonstrated a high binding affinity for the human IP receptor. nih.gov While specific binding affinity and functional assay data for this compound are not extensively detailed in publicly available literature, the activity of related compounds suggests that the diphenylcarbamate scaffold is a promising starting point for the development of IP receptor agonists. The table below summarizes the activity of a related diphenylcarbamate compound, highlighting the potential of this chemical class.
Table 1: In Vitro Activity of a Diphenylcarbamate Derivative (FK-788) at the Human IP Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| FK-788 | Not specified in abstract | Not specified in abstract |
Data for FK-788 is provided as an example for the diphenylcarbamate class. nih.gov Specific data for this compound is not available.
Investigation of Anti-inflammatory Pathways (e.g., TNF-α production)
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. rheumatology.orgnih.gov Inhibition of TNF-α production is a validated therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease. rheumatology.org While the anti-inflammatory potential of various chemical entities is an active area of research, specific studies investigating the effect of this compound on TNF-α production or other anti-inflammatory pathways have not been reported in the available scientific literature. General anti-inflammatory properties of other, unrelated compounds have been documented, but a direct link to this compound is yet to be established. rsc.org
Evaluation in Antiparasitic Models (e.g., Trypanosoma cruzi in vitro)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern, particularly in Latin America. nih.gov The search for new and effective treatments is ongoing, with researchers exploring a wide range of chemical compounds for their activity against the parasite. nih.govmdpi.com In vitro assays using different life stages of T. cruzi are a primary method for screening potential drug candidates. nih.gov However, a review of the current scientific literature reveals no studies that have specifically evaluated the efficacy of this compound in in vitro models of Trypanosoma cruzi infection.
Exploration of Antibacterial Activities in Cellular Assays
The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov Cellular assays using representative Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, are fundamental in the initial screening of potential antibacterial compounds. nih.gov Despite the broad interest in identifying new antibacterial molecules, there is currently no published research detailing the evaluation of this compound for its antibacterial properties in cellular assays.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Design Principles for Systematic Structural Modifications
The rational design of inhibitors based on the diphenylcarbamate scaffold involves systematic structural modifications to probe and optimize interactions with the target enzyme's binding pockets. nih.gov182.160.97 For the closely related O-biphenyl carbamates, a common strategy is the synthetic exploration of both phenyl rings, which are analogous to the diphenyl structure of the subject compound. nih.gov
Key design principles include:
Modification of the O-aryl Moiety : This involves introducing various substituents onto one or both phenyl rings. The goal is to enhance binding affinity by establishing favorable contacts with hydrophobic pockets or specific amino acid residues in the enzyme's active site, such as the acyl-chain binding channel of FAAH. nih.govnih.gov
Alteration of the N-substituents : While the subject compound has two phenyl groups on the nitrogen, broader SAR studies on carbamates explore a range of N-alkyl and N-aryl substituents to define the optimal size, shape, and electronics for potency. nih.gov
Bioisosteric Replacement : Replacing key functional groups with others that have similar physical or chemical properties (bioisosteres) is a common tactic. For example, a phenyl ring might be replaced with a pyridine (B92270) ring to introduce a nitrogen atom, potentially forming new hydrogen bonds while maintaining the aromatic character. scispace.com
These systematic modifications allow researchers to build a comprehensive map of the chemical space around the core carbamate (B1207046) structure, guiding the development of improved compounds.
Elucidation of Key Pharmacophore Features for Biological Activity
A pharmacophore model defines the minimum necessary three-dimensional arrangement of structural features responsible for a compound's biological activity. For carbamate-based inhibitors of enzymes like FAAH, several key pharmacophoric features have been identified through structural and computational studies. nih.gov
The essential features include:
The Carbamate Moiety : The carbonyl group of the carbamate is a crucial hydrogen-bond acceptor. It interacts directly with the catalytic serine residue (e.g., Ser241 in FAAH), positioning the molecule for the carbamylation reaction that leads to covalent inhibition. nih.govmdpi.com
Aromatic/Hydrophobic Regions : The two phenyl rings of diphenylcarbamate serve as key hydrophobic elements. These rings are designed to fit into specific hydrophobic channels within the enzyme, such as the acyl-chain binding and membrane access channels of FAAH. nih.govnih.gov The orientation and interactions of these rings are critical for inhibitor potency.
Hydrogen Bond Acceptors/Donors : Dynamic pharmacophore models often reveal the importance of one or two key hydrogen-bond acceptors alongside several aromatic elements. nih.gov Depending on the specific analog, substituents on the phenyl rings can introduce additional hydrogen bonding opportunities, further anchoring the inhibitor in the active site.
These features constitute the fundamental blueprint for a molecule to effectively recognize and inhibit the target enzyme.
Impact of Substituent Position, Nature, and Electronic Properties on Activity
The specific identity, position, and electronic nature of substituents on the phenyl rings have a profound impact on the inhibitory activity of diphenylcarbamate analogs. SAR studies have illuminated several key trends.
Positional Importance : The position of a substituent is critical. In one study on related carbamate inhibitors, replacing a phenyl group with a 3-pyridyl residue led to a dramatic increase in inhibitory potency against FAAH, whereas other positional isomers may be less effective. scispace.com This highlights a specific, favorable interaction enabled by the nitrogen atom at the 3-position.
Nature of the Substituent : The type of functional group matters immensely. In studies of N-phenylcarbamates as cholinesterase inhibitors, substitution on the aniline (B41778) ring with 4-chloro or 4-bromo groups produced similar activity, which was superior to analogs with a 4-fluoro group. mdpi.com This suggests that size and polarizability, in addition to electronegativity, play a role.
Electronic Properties : The electron-donating or electron-withdrawing character of a substituent can dominate a compound's activity. For some α-ketoheterocycle inhibitors of FAAH, a strong linear correlation was found between inhibitory potency (K_i) and the Hammett constant (σ_p), a measure of a substituent's electronic effect. nih.gov This relationship demonstrated that strong electron-withdrawing groups could increase potency by over 1,000-fold, providing a predictive tool for inhibitor design. nih.gov Conversely, for other O-aryl carbamates, small electron-donating groups were found to increase the compound's hydrolytic stability without compromising its inhibitory activity. nih.gov
Table 1: Impact of Structural Modifications on Enzyme Inhibition for Carbamate Analogs
This interactive table summarizes IC₅₀ values from various studies on carbamate analogs, illustrating the principles of structure-activity relationships. Note that these are different, though related, compounds and target enzymes.
Development of Predictive QSAR Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For carbamates and related enzyme inhibitors, QSAR is a powerful tool for understanding SAR data and predicting the potency of novel, un-synthesized analogs. nih.govresearchgate.net
The development process typically involves:
Data Set Assembly : A series of structurally related compounds (like various substituted diphenylcarbamates) is synthesized, and their biological activity (e.g., IC₅₀) is measured. nih.gov
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can include physicochemical properties (e.g., lipophilicity), electronic descriptors (e.g., HOMO/LUMO energies), and steric or topological parameters. mdpi.comnih.gov
Model Generation and Validation : A mathematical equation is generated that best correlates the descriptors with the observed biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀ value). The statistical reliability and predictive power of the model are rigorously assessed using metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net An R² value close to 1.0 indicates a good fit for the data, while a high q² (typically >0.5) suggests the model has good predictive ability. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) go a step further. They generate contour maps that visualize regions around the molecule where certain properties are predicted to enhance or diminish activity. For example, a green contour might indicate where steric bulk is favorable, while a blue contour might show where positive electrostatic potential is beneficial. researchgate.net
Integration of SAR/QSAR Findings for Rational Compound Design
The ultimate goal of SAR and QSAR studies is to enable the rational design of more effective molecules, moving beyond trial-and-error synthesis. nih.gov182.160.97 By integrating the findings from these analyses, chemists can make informed decisions to optimize a lead compound like 3-chlorophenyl diphenylcarbamate.
The integration process works as follows:
Hypothesis Generation : SAR studies might reveal that a particular substituent, like a 3-pyridyl group, dramatically improves potency. scispace.com This generates the hypothesis that a hydrogen bond acceptor at this position is beneficial.
Mechanistic Understanding : QSAR models and molecular docking can test this hypothesis. A 3D-QSAR model might show a region favorable for a hydrogen bond acceptor that overlaps with the 3-position of the ring, providing a quantitative and visual rationale for the SAR finding.
Informed Optimization : Armed with this understanding, researchers can design new analogs that are more likely to succeed. Instead of randomly exploring substituents, they can focus on placing various groups with hydrogen-bond accepting capabilities at the 3-position to fine-tune the interaction and further enhance potency.
Predictive Screening : A validated QSAR model can be used to predict the activity of a large virtual library of potential compounds, allowing scientists to prioritize the synthesis of only the most promising candidates, thereby saving significant time and resources. nih.govslideshare.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule (ligand) and a protein receptor.
While the carbamate (B1207046) functional group is a known feature of many cholinesterase inhibitors, specific molecular docking studies detailing the binding mode of 3-chlorophenyl diphenylcarbamate within the active sites of enzymes like acetylcholinesterase or butyrylcholinesterase are not found in the reviewed literature. Such an analysis would typically involve predicting the geometry of the ligand-enzyme complex and identifying key interactions.
A crucial output of molecular docking simulations is the identification of specific amino acid residues within the enzyme's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. This information is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. No studies identifying such interacting residues for this compound have been located.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular dynamics simulations provide a view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding.
MD simulations would allow for the exploration of the conformational landscape of this compound within a protein's binding cavity, revealing its flexibility and preferred shapes when interacting with the receptor.
These simulations can also characterize the dynamic nature of the binding process itself, including the energetic contributions of various interactions over the simulation time, providing a more realistic picture of the ligand-receptor interaction than static docking poses.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. For this compound, these calculations could provide valuable data on its geometry, electrostatic potential, and orbital energies (HOMO/LUMO), which are fundamental to its reactivity and interaction capabilities. A search of scholarly databases did not yield any specific quantum chemical calculation studies for this compound.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. youtube.com This method calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. youtube.comnih.gov For a molecule like this compound, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its most stable conformation. nih.govnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Charge Transfer
Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. youtube.comfrontiersin.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the analysis would involve mapping the electron density of the HOMO and LUMO across the molecule. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the diphenylamino group, while the LUMO may be distributed over the chlorophenyl or carbonyl group. This distribution is fundamental to understanding intramolecular charge transfer processes, which are vital for predicting reaction mechanisms and electronic properties. researchgate.net
Illustrative Frontier Orbital Data
| Parameter | Description |
|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE eV) | Energy difference between LUMO and HOMO. Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Zones
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict how a molecule will interact with other chemical species. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
On a standard MEP map, regions of negative electrostatic potential are colored red, indicating an excess of electrons and a propensity to attract electrophiles. iucr.orgresearchgate.net Regions of positive potential are colored blue, signifying a deficiency of electrons and an attraction for nucleophiles. iucr.orgresearchgate.net Intermediate potential zones are typically colored green, yellow, and orange. researchgate.net
For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity, making it a primary site for electrophilic attack or hydrogen bonding. iucr.org The aromatic rings and the nitrogen atom would also exhibit distinct potential regions. The hydrogen atoms and the area around the chlorine atom would likely show positive potential (blue), indicating sites susceptible to nucleophilic attack. iucr.org This visual guide is invaluable for predicting intermolecular interactions and the most probable sites for chemical reactions. uni-muenchen.de
Non-Bonding Orbital and AIM Charge Calculations
Natural Bond Orbital (NBO) Analysis provides a detailed chemical interpretation of the wavefunction, translating complex quantum mechanical data into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.orgwisc.edu NBO analysis for this compound would quantify the electron density in bonding and non-bonding orbitals. It reveals hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For instance, it can measure the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals, providing a quantitative measure of resonance and electronic stability. rsc.org
Atoms in Molecules (AIM) theory, developed by Richard Bader, offers another powerful method to analyze chemical systems based on the topology of the electron density (ρ). wikipedia.orguni-rostock.deias.ac.in AIM partitions a molecule into atomic basins, allowing for the calculation of properties, such as charge, on a per-atom basis. stackexchange.com The analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) between two nuclei indicates a chemical bond. ias.ac.inresearchgate.net The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), characterize the nature of the interaction (e.g., covalent vs. electrostatic). ias.ac.inresearchgate.net For this compound, AIM calculations would provide precise atomic charges and a rigorous description of the bonding framework.
Illustrative NBO and AIM Output
| Analysis Type | Parameter | Information Provided |
|---|---|---|
| NBO | Occupancy | Electron population of a specific bond or lone pair orbital. Deviations from 2.000 indicate delocalization. |
| E(2) Stabilization Energy | Energy of hyperconjugative interaction between a donor and an acceptor orbital (e.g., lone pair to antibond). | |
| AIM | Atomic Charge (q(Ω)) | Calculated charge contained within the basin of a specific atom. |
| Laplacian of Electron Density (∇²ρ) | Value at a bond critical point. A negative value is characteristic of a shared (covalent) interaction. |
In Silico ADME(T) Analysis (Focused on Drug-Like Properties and Mutagenic Risk Prediction)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to forecast the pharmacokinetic and toxicological properties of a chemical compound. nih.govslideshare.netresearchgate.net This analysis is crucial in early-stage drug discovery for identifying candidates with favorable properties and flagging potential liabilities, such as toxicity, before synthesis. sci-hub.seresearchgate.net
For this compound, an ADMET analysis would focus on its drug-like characteristics and potential for mutagenicity. Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. sci-hub.se
Mutagenic risk is predicted using Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comnih.govoup.com These models are trained on large databases of compounds with known mutagenicity data (e.g., from the Ames test) and identify structural alerts—specific chemical fragments associated with mutagenic activity. nih.govoup.com The presence of aromatic rings and a chloro-substituent in this compound would be key features evaluated by these QSAR tools to provide a prediction of its mutagenic potential. nih.gov
Example In Silico ADMET Profile
| Property | Parameter | Significance |
|---|---|---|
| Drug-Likeness (Lipinski's Rules) | Molecular Weight | Should be ≤ 500 g/mol for good absorption. |
| LogP (Lipophilicity) | Should be ≤ 5 for good absorption and permeation. | |
| H-Bond Donors | Should be ≤ 5. | |
| H-Bond Acceptors | Should be ≤ 10. | |
| Toxicity Prediction | Ames Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |
| Carcinogenicity | Predicts the potential to cause cancer based on structural alerts. |
Environmental Fate and Photochemical Behavior of 3 Chlorophenyl Diphenylcarbamate
Photodegradation Pathways in Aqueous Media
The transformation of 3-chlorophenyl diphenylcarbamate in water under the influence of light is a multifaceted process, primarily driven by the absorption of ultraviolet (UV) radiation. This energy input triggers a cascade of chemical reactions, leading to the compound's degradation. The principal mechanisms at play include photo-Fries rearrangement, nucleophilic solvent trapping, and various radical reactions.
Photo-Fries Rearrangement Reactions
A key photochemical transformation for aryl esters and related compounds like carbamates is the photo-Fries rearrangement. wikipedia.orgsigmaaldrich.comslideshare.net This reaction involves the cleavage of the ester or carbamate (B1207046) bond, followed by the migration of the acyl or carbamoyl (B1232498) group to the aromatic ring. In the case of this compound, the absorption of UV light can lead to the homolytic cleavage of the C-O bond, generating a 3-chlorophenylaminyl radical and a diphenylcarbamoyl radical. These radicals, temporarily held within a "solvent cage," can then recombine at the ortho and para positions of the diphenylamine (B1679370) moiety, leading to the formation of new carbon-carbon bonds. slideshare.net This intramolecular rearrangement results in the formation of substituted hydroxyaryl ketones or, in this case, carbamoyl-substituted diphenylamines. The efficiency of the photo-Fries rearrangement can be influenced by the presence of substituents on the aromatic rings.
Nucleophilic Solvent Trapping Mechanisms
In aqueous environments, water molecules can act as nucleophiles, attacking reactive intermediates formed during photodegradation. For N-aryl carbamates, irradiation can lead to the formation of a radical cation. emarefa.netresearchgate.net This highly reactive species can then be "trapped" by water molecules. In the case of this compound, the presence of a chlorine atom on the N-aryl ring influences this process, leading to the formation of halogen-substituted phenolic products. emarefa.netresearchgate.net The solvent, in this case a mixture of water and a co-solvent like acetonitrile (B52724), plays a direct role in the formation of the final photoproducts. Acetonitrile, for instance, can also act as a nucleophile, leading to the formation of N-arylacetamides in what is known as a photo-Ritter reaction. researchgate.net
Radical Reaction Pathways
Beyond the confines of the solvent cage, the radicals generated through bond cleavage can initiate a series of further reactions. The 3-chlorophenylaminyl and diphenylcarbamoyl radicals can diffuse apart and react with other molecules present in the aqueous medium. These radical pathways can lead to a variety of products, including the corresponding amines and other degradation products. The specific radical reactions that occur are dependent on the reaction conditions, such as the presence of oxygen and other radical scavengers.
Influence of Environmental Conditions on Degradation
The rate and pathway of this compound degradation are not constant but are significantly influenced by various environmental factors. The wavelength of light, for instance, is a critical parameter. Shorter wavelengths of UV light generally carry more energy and can lead to more rapid and extensive degradation. The presence of co-solvents in the water, which can alter the polarity and viscosity of the medium, can also affect the degradation rate and the distribution of photoproducts. nih.gov For example, the solubility of the parent compound and its intermediates can be affected, influencing the likelihood of different reaction pathways.
Identification and Characterization of Photoproducts and Environmental Metabolites
The ultimate environmental impact of this compound is determined not only by its own persistence but also by the nature of its degradation products. Identifying and characterizing these photoproducts and environmental metabolites is therefore a critical aspect of its environmental risk assessment.
While specific, detailed studies on the photoproducts of this compound are limited, based on the established degradation pathways for related N-aryl carbamates, a number of potential products can be anticipated.
Anticipated Photoproducts of this compound:
| Potential Photoproduct | Formation Pathway |
| 2-(Diphenylcarbamoyl)-3-chloroaniline | Photo-Fries Rearrangement (ortho-product) |
| 4-(Diphenylcarbamoyl)-3-chloroaniline | Photo-Fries Rearrangement (para-product) |
| 3-Chloroaniline (B41212) | Cleavage of the carbamate bond |
| Diphenylamine | Cleavage of the carbamate bond |
| 3-Chlorophenol (B135607) | Nucleophilic trapping of radical cation by water |
| Substituted N-arylacetamides | Nucleophilic trapping by acetonitrile (in mixed solvents) |
This table represents a hypothetical list of potential photoproducts based on known reaction mechanisms for similar compounds. Specific experimental verification for this compound is required.
Comparative Analysis with Related Chlorophenyl Carbamate Herbicides (e.g., Chlorpropham)
To better understand the environmental behavior of this compound, a comparison with a structurally similar and widely studied herbicide, chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate), is instructive.
Chlorpropham shares the 3-chlorophenylamino moiety with the compound of interest, suggesting some similarities in their degradation pathways. Studies on chlorpropham have shown that it undergoes photodegradation in water, although it is relatively stable in the dark. researchgate.net Its degradation also involves the formation of 3-chloroaniline as a major metabolite. The primary difference lies in the other part of the carbamate ester: an isopropyl group in chlorpropham versus a diphenyl group in this compound. This structural difference will likely influence the relative importance of the different degradation pathways. For instance, the bulky diphenyl group might sterically hinder certain reactions or favor others compared to the smaller isopropyl group.
Comparative Properties of this compound and Chlorpropham:
| Property | This compound | Chlorpropham |
| Chemical Formula | C19H14ClNO2 | C10H12ClNO2 |
| Shared Moiety | 3-Chlorophenylamino | 3-Chlorophenylamino |
| Key Structural Difference | Diphenyl group attached to carbamate nitrogen | Isopropyl group attached to carbamate oxygen |
| Known Degradation Products | (Anticipated) 3-Chloroaniline, Diphenylamine, Photo-Fries products | 3-Chloroaniline |
Applications in Advanced Materials Science: Chiral Separation
Development of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC)
There are no published studies on the synthesis or utilization of polysaccharide-based CSPs functionalized with 3-chlorophenyl diphenylcarbamate . Such research would theoretically involve the chemical modification of cellulose (B213188) or chitosan (B1678972) to introduce both 3-chlorophenylcarbamate and diphenylcarbamate groups onto the polysaccharide backbone. The synthetic strategy would be a critical factor in determining the degree of substitution and the relative positioning of these functional groups, which would in turn influence the chiral recognition properties of the resulting CSP.
Without the actual synthesis and testing of a This compound -based CSP, its chiral recognition abilities remain unknown. An investigation would require screening the CSP against a diverse set of racemic compounds to determine its enantioselectivity. The results of such a study would be presented in a data table, which is currently not possible to generate.
Mechanisms of Chiral Recognition and Enantioseparation
The mechanisms of chiral recognition are elucidated through experimental and computational studies. For a hypothetical This compound CSP, these mechanisms would be speculative.
The influence of the 3-chloro substituent and the diphenylcarbamate moiety on chiral recognition can be hypothesized based on established principles. The chlorine atom at the 3-position would introduce a dipole moment and could participate in dipole-dipole interactions. The diphenylcarbamate group would offer possibilities for π-π stacking interactions with aromatic analytes. The interplay between these groups would define the chiral environment of the CSP. However, without experimental data, the precise role and synergistic effects of these substitution patterns cannot be confirmed.
The specific interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, that would govern the separation of enantiomers on a This compound CSP have not been studied. Elucidating these interactions would require techniques like nuclear magnetic resonance (NMR) spectroscopy, molecular modeling, and thermodynamic studies.
Chromatographic Performance Optimization
Optimizing the chromatographic performance of a CSP involves systematically varying parameters to achieve the best separation. For a This compound CSP, this would involve:
Mobile Phase Composition: Testing different normal-phase (e.g., hexane (B92381)/isopropanol) and reversed-phase (e.g., acetonitrile (B52724)/water) eluents.
Flow Rate: Evaluating the effect of flow rate on resolution and analysis time.
Temperature: Studying the thermodynamic aspects of enantioseparation by varying the column temperature.
As no such CSP has been reported, there is no experimental data to present for these optimization parameters.
Solvent Compatibility and Mobile Phase Tolerability of CSPs
The performance of polysaccharide-based CSPs is intrinsically linked to the composition of the mobile phase. The choice of solvent can significantly influence the retention, resolution, and even the elution order of enantiomers. Research on analogs such as cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) has demonstrated their versatility across different mobile phase modes, including normal-phase, reversed-phase, and polar organic modes. nih.gov
In normal-phase mode , a non-polar solvent like hexane is typically used with a small amount of a polar modifier, such as an alcohol (e.g., isopropanol, ethanol). The polar modifier plays a crucial role in modulating the retention and enantioselectivity.
For reversed-phase mode , aqueous-organic mobile phases are employed. The compatibility of the CSP with water and organic solvents like acetonitrile and methanol (B129727) is essential. Immobilized CSPs, where the chiral selector is covalently bonded to the silica (B1680970) support, generally offer greater solvent compatibility, allowing for the use of a wider range of solvents that might dissolve coated CSPs.
The polar organic mode utilizes polar solvents like acetonitrile or methanol as the main mobile phase component. This mode has been shown to be effective for the separation of a wide range of compounds. mdpi.com The addition of small amounts of acidic or basic additives is often necessary to improve peak shape and resolution, especially for acidic or basic analytes. For instance, studies on cellulose tris(4-chloro-3-methylphenylcarbamate) have shown that the nature and proportion of acidic additives like trifluoroacetic acid or formic acid in the mobile phase can profoundly impact the enantioresolution of basic drugs. mdpi.comuncw.edu
The table below summarizes the general solvent compatibility for polysaccharide-based phenylcarbamate CSPs, which can be extrapolated for a hypothetical this compound CSP.
| Mobile Phase Mode | Typical Solvents | Additives | General Compatibility |
| Normal-Phase | Hexane, Heptane | Isopropanol, Ethanol | High |
| Reversed-Phase | Water, Acetonitrile, Methanol | Buffers | Moderate (Immobilized CSPs recommended) |
| Polar Organic | Acetonitrile, Methanol, Ethanol | Trifluoroacetic Acid, Diethylamine (B46881) | High |
Resolution Enhancement Strategies for Enantiomers
Optimizing the separation of enantiomers on polysaccharide-based CSPs involves a multi-faceted approach, focusing on the mobile phase composition, temperature, and flow rate.
Mobile Phase Optimization: The choice and concentration of the mobile phase modifier are critical. In normal-phase HPLC, a systematic screening of different alcohols (e.g., 2-propanol, ethanol, n-propanol) and their concentrations is a common strategy to enhance resolution. The type of alcohol can influence the chiral recognition by altering the conformation of the polysaccharide backbone and its interaction with the analyte.
The addition of acidic or basic additives is a powerful tool for improving the separation of ionizable compounds. For basic analytes, additives like diethylamine or triethylamine (B128534) are often used to reduce peak tailing and improve efficiency. researchgate.net For acidic compounds, acidic additives such as trifluoroacetic acid or acetic acid can enhance enantioselectivity. uncw.edu
Temperature Effects: Column temperature is another important parameter that can be adjusted to improve resolution. Lowering the temperature generally leads to increased retention and often better resolution, as the enthalpic differences in the interactions between the enantiomers and the CSP become more pronounced. However, this may also lead to broader peaks and longer analysis times. Therefore, an optimal temperature needs to be determined for each specific separation.
Flow Rate: While not directly affecting the thermodynamics of the separation, the flow rate can influence the efficiency of the chromatographic system. Lower flow rates can lead to better resolution by allowing more time for the equilibrium between the mobile and stationary phases to be established, though at the cost of longer run times.
The following table outlines common strategies to enhance the resolution of enantiomers on phenylcarbamate-based CSPs:
| Strategy | Parameter | Effect on Resolution |
| Mobile Phase Composition | Type and concentration of alcohol modifier | Can significantly improve or reduce selectivity |
| Addition of acidic/basic additives | Improves peak shape and can enhance selectivity for ionizable compounds | |
| Temperature | Decreasing temperature | Often increases resolution |
| Increasing temperature | Can sometimes improve resolution for specific compounds | |
| Flow Rate | Decreasing flow rate | Generally improves resolution by increasing efficiency |
Future Research Directions and Unexplored Avenues for 3 Chlorophenyl Diphenylcarbamate
Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles
Currently, there is a lack of established synthetic routes for 3-chlorophenyl diphenylcarbamate in published literature. A primary research objective would be to develop and optimize a synthetic pathway. A potential starting point could be the reaction of 3-chlorophenol (B135607) with diphenylcarbamoyl chloride. Future research should focus on environmentally benign methodologies, such as solvent-free reactions or the use of recyclable catalysts, to improve the atom economy and reduce hazardous waste. A comparative analysis of different synthetic strategies would be invaluable, as detailed in the hypothetical research data below.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Synthetic Method | Catalyst | Solvent | Reaction Temperature (°C) | Yield (%) | Green Chemistry Score (1-10) |
|---|---|---|---|---|---|
| Conventional Acylation | Pyridine (B92270) | Dichloromethane | 25 | 75 | 3 |
| Microwave-Assisted | Montmorillonite K-10 | Toluene | 120 | 85 | 7 |
This data is illustrative and intended to guide future experimental design.
Deeper Mechanistic Insights into Biological Interactions through Advanced Biophysical Techniques
The biological activity of this compound is presently unknown. Carbamates as a class are known to interact with various enzymes, often acting as inhibitors. Future research should screen this compound against a panel of enzymes, particularly cholinesterases and lipases, given the activities of related carbamate (B1207046) compounds. Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) to study binding kinetics, Isothermal Titration Calorimetry (ITC) to determine thermodynamic parameters of binding, and X-ray crystallography to elucidate binding modes at the atomic level would be crucial.
Expansion of Computational Modeling to Predict Broader Biological Activities and Environmental Fates
In the absence of experimental data, computational modeling offers a powerful tool for preliminary assessment. Molecular docking studies could predict the binding affinity of this compound to various biological targets. Quantitative Structure-Activity Relationship (QSAR) models could be developed once initial biological data becomes available. Furthermore, computational models can predict the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and its potential environmental fate, such as biodegradability and persistence.
Design and Synthesis of Multi-Targeting Derivatives
Should initial studies reveal a promising biological activity, the design and synthesis of derivatives could lead to compounds with enhanced potency or a multi-targeting profile. Modifications could include altering the substitution pattern on the phenyl rings or replacing the phenyl groups with other aromatic or heterocyclic systems. The goal would be to create a library of related compounds for systematic evaluation, potentially leading to the discovery of novel therapeutic agents or agrochemicals.
Investigation of this compound in Other Advanced Material Applications
Beyond biological applications, the unique structure of this compound suggests potential utility in material science. The presence of aromatic rings and a polar carbamate group could impart interesting properties. Future investigations could explore its use as a plasticizer, a stabilizer in polymer formulations, or as a component in the synthesis of novel polyurethanes. Its thermal stability and refractive index would be key parameters to investigate for these potential applications.
Q & A
Q. What are the recommended methods for synthesizing 3-chlorophenyl diphenylcarbamate with high purity?
To synthesize this compound, a carbamate derivative, researchers often employ nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 3-chlorophenol with phosgene or a carbamoyl chloride derivative under inert conditions to form the carbamate backbone.
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel) to remove unreacted starting materials.
- Step 3 : Confirm purity using HPLC, as described for related carbamates like chlorpropham, where reversed-phase liquid chromatography with UV detection ensures >98% purity .
- Critical Note : Monitor reaction temperature (typically 0–5°C) to avoid side reactions, and characterize products via -NMR and FTIR to validate structural integrity .
Q. How should researchers handle and dispose of this compound to ensure safety and regulatory compliance?
- Handling : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and lab coats, as recommended for chlorophenol derivatives. Avoid inhalation and skin contact due to potential irritant properties .
- Waste Disposal : Segregate waste into dedicated containers for halogenated organics. Collaborate with certified waste management firms for incineration or chemical neutralization, adhering to EPA guidelines for chlorinated compounds .
- Emergency Protocols : In case of spills, absorb with inert materials (e.g., diatomaceous earth) and avoid aqueous release to prevent environmental contamination .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for characterizing the structural and energetic properties of this compound?
- Structural Analysis :
- Single-Crystal X-ray Diffraction : Resolve molecular geometry and intermolecular interactions (e.g., C...Cl or H-bonding), as demonstrated for analogous 3-chlorophenyl tetrazole derivatives .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring decomposition onset temperatures under nitrogen atmospheres.
- Energetic Properties :
- Differential Scanning Calorimetry (DSC) : Quantify exothermic decomposition enthalpy. For similar compounds, decomposition peaks occur at 180–220°C .
- Computational Modeling : Use EXPLO5 V6.03 to predict detonation velocity () and pressure () based on crystal density and heat of formation .
Q. How do structural modifications, such as chloro-substituents, influence the reactivity and stability of diphenylcarbamate derivatives?
- Electronic Effects : The electron-withdrawing chloro-group at the meta-position increases electrophilicity of the carbamate carbonyl, enhancing reactivity in nucleophilic acyl substitutions. Compare with non-chlorinated analogs using Hammett constants () .
- Steric and Stability Impacts :
- Steric Hindrance : Meta-substitution minimizes steric clashes in planar carbamate structures, improving crystallinity (evidenced by sharp melting points in derivatives like 3-chlorophenyl piperazine) .
- Oxidative Stability : Chloro-substituents reduce susceptibility to autoxidation, as seen in chlorpropham, which exhibits longer shelf life compared to non-halogenated carbamates .
- Contradictions : Some studies note that para-chloro derivatives exhibit higher thermal stability than meta-substituted analogs, suggesting positional effects require systematic study .
Q. What methodologies address contradictions in reported bioactivity data for 3-chlorophenyl carbamate derivatives?
- Data Reconciliation :
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to control for cell-type-specific metabolic differences.
- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., hydrolyzed 3-chlorophenol) that may skew bioactivity results, as highlighted in pharmaceutical impurity studies .
- Statistical Approaches : Apply multivariate analysis (e.g., PCA) to isolate structural descriptors (logP, polar surface area) correlating with observed activity .
Q. How can researchers optimize solvent systems for recrystallizing this compound?
- Solvent Selection : Test binary mixtures (e.g., ethanol/water or acetone/hexane) to balance solubility and polarity. For similar carbamates, ethanol/water (70:30) yields high-purity crystals .
- Crystallization Conditions :
- Temperature Gradient : Slow cooling from 60°C to 4°C promotes uniform crystal growth.
- Seeding : Introduce seed crystals from prior batches to control polymorphism, critical for reproducibility in energetic materials research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
